molecular formula C26H28O13 B2874207 Chrysin 6-C-glucoside 8-C-arabinoside

Chrysin 6-C-glucoside 8-C-arabinoside

Cat. No.: B2874207
M. Wt: 548.5 g/mol
InChI Key: ZGVGUTOTMNVHSX-VYUBKLCTSA-N
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Description

Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid compound known for its potential therapeutic properties. It is a derivative of chrysin, a naturally occurring flavone found in honey, propolis, and passionflower. This compound is particularly noted for its role as an α-glucosidase inhibitor, making it a subject of interest in the treatment of type 2 diabetes .

Mechanism of Action

Target of Action

Chrysin 6-C-glucoside 8-C-arabinoside primarily targets α-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes .

Mode of Action

This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby controlling postprandial hyperglycemia, a key factor in the management of type 2 diabetes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion and absorption pathway . By inhibiting α-glucosidase, it disrupts the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and lower postprandial blood glucose levels .

Pharmacokinetics

It’s known that the compound is a crystalline powder with low solubility , which may impact its bioavailability and efficacy

Result of Action

The inhibition of α-glucosidase by this compound results in a decrease in postprandial hyperglycemia, which is beneficial in the management of type 2 diabetes . Additionally, it has been shown to inhibit the release of CGRP and the activation of the TRPV1 channel , which could potentially be beneficial in anti-migraine research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low solubility might affect its absorption and bioavailability . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy. More research is needed to fully understand how these environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chrysin 6-C-glucoside 8-C-arabinoside involves the use of specific glycosyltransferases. These enzymes facilitate the transfer of glucose and arabinose moieties to the chrysin backbone. The reaction conditions typically include the presence of UDP-glucose and UDP-arabinose as sugar donors, along with the appropriate glycosyltransferase enzymes .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. By engineering the biosynthesis pathway in heterologous bacterial systems, such as recombinant Escherichia coli, the production of this compound can be optimized. Fed-batch fermentation and precursor supplementation are used to maximize the yield .

Chemical Reactions Analysis

Types of Reactions: Chrysin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGUTOTMNVHSX-VYUBKLCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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